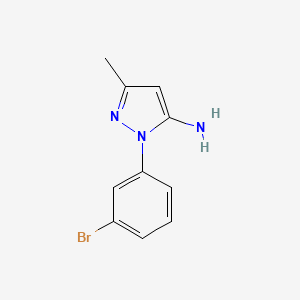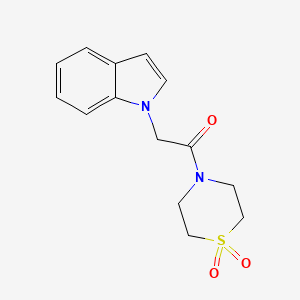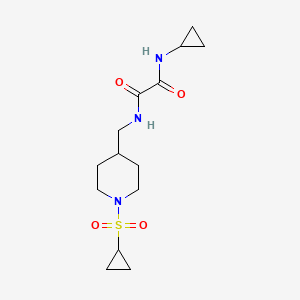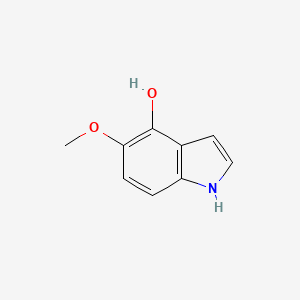![molecular formula C18H10ClF3N4S2 B2654783 5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile CAS No. 338412-98-9](/img/structure/B2654783.png)
5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C18H10ClF3N4S2 and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activity
The research conducted by Konstantinova et al. (2009) focused on synthesizing various dithiazoles and evaluating their antimicrobial and antitumor activities. The study revealed that compounds such as 4-(2-Pyridinyl)-5H-1,2,3-dithiazole-5-thione and 4-ethylcarboxyl-5H-1,2,3-dithiazole-5-thione demonstrated significant activity against Gram-positive bacteria and fungi. Additionally, a compound like 4-(2-Benzofuranyl)-5-phenylimino-5H-1,2,3-dithiazole showed antiproliferative activity (Konstantinova et al., 2009).
Surface Activity
El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, which exhibited antimicrobial activity and could be used as surface-active agents. This study highlights the potential use of such compounds in applications requiring surface activity, such as in certain industrial or pharmaceutical processes (El-Sayed, 2006).
Electrophilic Quenching and Metalation
The research by Balasubramaniam et al. (1990) explored the metalation and electrophilic quenching of isoxazoles, a process that is crucial for the synthesis of thioalkyl derivatives. This synthesis method has implications for the development of novel compounds with potential scientific applications, including in pharmaceuticals and materials science (Balasubramaniam et al., 1990).
Nuclear Fluorination
Stephens and Blake (2004) conducted a study on the C-4 fluorination of 3,5-diarylisoxazoles using Selectfluor®. The research provides insights into the fluorination process, which is essential in the development of certain pharmaceuticals and chemical compounds with enhanced properties (Stephens & Blake, 2004).
Structural Analysis and Antiviral Activities
Romani et al. (2015) examined the structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities. This study is significant for understanding the behavior of such compounds in different media, which is crucial for designing effective antiviral agents (Romani et al., 2015).
Antibacterial Activity
Hu et al. (2006) synthesized pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, which exhibited antibacterial activity. This research contributes to the development of new antibacterial agents, an area of significant interest in medical research (Hu et al., 2006).
Propriétés
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4S2/c19-14-8-11(18(20,21)22)10-25-17(14)27-16-13(9-23)15(28-26-16)6-7-24-12-4-2-1-3-5-12/h1-8,10,24H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLACFGSAVVFSGN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2654703.png)






![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)


